1-Cyclodecylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclodecylpyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a cyclodecyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclodecylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between cyclodecanone and pyrrolidine in the presence of a suitable catalyst can yield this compound . The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclodecylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, ketones, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclodecylpyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclodecylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the structure of the this compound derivative used .
Comparison with Similar Compounds
1-Cyclodecylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
1-Cyclohexylpyrrolidine: A similar compound with a cyclohexyl group instead of a cyclodecyl group.
1-Cyclopentylpyrrolidine: Another analog with a cyclopentyl group.
Uniqueness: this compound is unique due to its larger cyclodecyl group, which can influence its steric and electronic properties, leading to distinct biological activities and chemical reactivity compared to its smaller analogs .
Properties
CAS No. |
685088-33-9 |
---|---|
Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
1-cyclodecylpyrrolidine |
InChI |
InChI=1S/C14H27N/c1-2-4-6-10-14(11-7-5-3-1)15-12-8-9-13-15/h14H,1-13H2 |
InChI Key |
JYZFALNLDFOLIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCCC1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.